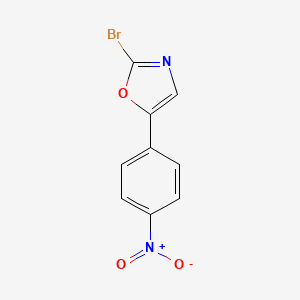
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-bromo-3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-bromo-3,4-dimethoxybenzene+acetyl chlorideAlCl32-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-(3,4-dimethoxyphenyl)acetyl chloride.
Oxidation: 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can participate in halogen exchange reactions, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dimethoxyphenyl)acetyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of an acetyl chloride group, resulting in different chemical behavior.
3,4-dimethoxyphenylacetic acid: The carboxylic acid derivative of the compound, with distinct properties and uses.
Uniqueness
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is unique due to the presence of both bromine and acetyl chloride functional groups, which confer a combination of reactivity patterns not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrClO3 |
|---|---|
Poids moléculaire |
293.54 g/mol |
Nom IUPAC |
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO3/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3 |
Clé InChI |
XOFSOJSBLOBNSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CC(=O)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


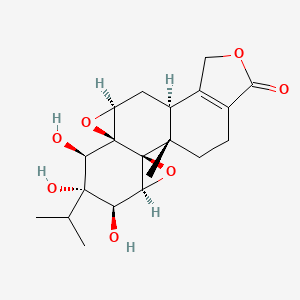

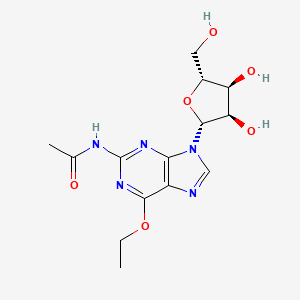
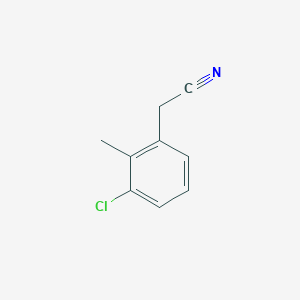
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
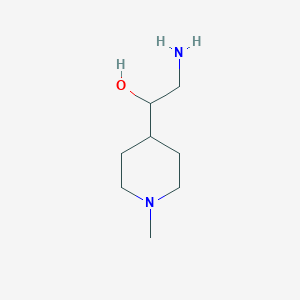
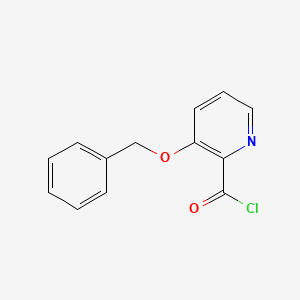
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
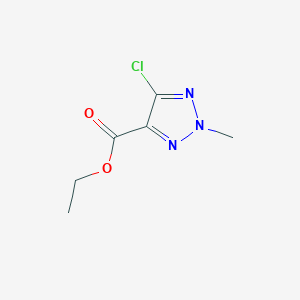

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
